Pterostilbene

Beschreibung

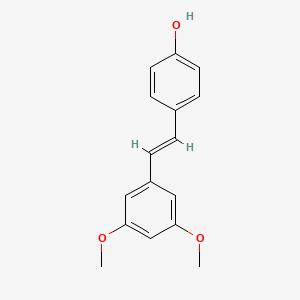

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041106 | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-42-8 | |

| Record name | Pterostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches

Chemical synthesis of pterostilbene (B91288) often involves constructing the stilbene (B7821643) core structure through olefin formation reactions, followed by functional group modifications. Several key reaction pathways have been explored for this purpose.

Arbuzov and Wittig-Horner Reaction Pathways

The Arbuzov and Wittig-Horner reactions are prominent methods for synthesizing stilbene compounds, including this compound. The Wittig-Horner reaction, a modified Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic, stable, and reactive than traditional phosphonium (B103445) ylides, allowing reactions to proceed under milder conditions. An advantage of the Wittig-Horner reaction is the water-soluble byproduct, simplifying purification ruc.dk. One synthetic route involves synthesizing this compound from 3,5-disubstituted benzyl (B1604629) bromide via the Arbuzov and Wittig-Horner reactions, followed by deprotection encyclopedia.pubnih.govmdpi.comresearchgate.net. Another method uses p-hydroxy benzaldehyde (B42025) and 3,5-dimethoxybenzhydrol as raw materials. This route involves reacting p-hydroxy benzaldehyde with triphenylchloromethane to obtain p-triphenylmethyl benzaldehyde. Simultaneously, 3,5-dimethoxybenzhydrol undergoes chlorination with triphosgene (B27547) and subsequent esterification with trimethyl phosphate (B84403) to yield 3,5-dimethoxy dimethyl benzylphosphonate. The Wittig-Horner reaction between p-triphenylmethyl benzaldehyde and 3,5-dimethoxy dimethyl benzylphosphonate produces a this compound intermediate, which is then subjected to detritylation under acidic conditions to obtain this compound google.com.

Julia Olefination Strategies

The Julia olefination, or Julia-Lythgoe olefination, is another valuable chemical reaction for the synthesis of alkenes, including this compound wikipedia.org. This method involves the reaction of phenyl sulfones with aldehydes or ketones, followed by functionalization and reductive elimination wikipedia.org. Compared to Wittig, Wittig-Horner, Perkin, or transition-metal-catalyzed reactions, the Julia olefination can offer a simple and economical alternative for this compound preparation wikipedia.orgtandfonline.com. One approach synthesizes this compound through the Julia olefin reaction of a 3,5-dimethoxybenzyl sulfone derivative and 4-acetoxy benzaldehyde in the presence of hexamethyldisilylamino lithium encyclopedia.pubnih.govmdpi.comresearchgate.net. However, the industrial application of this specific method has been limited by the requirement for low-temperature conditions encyclopedia.pubnih.govmdpi.comresearchgate.net. A simple and E-stereoselective route for synthesizing trans-pterostilbene from 3,5-dimethoxy benzyl alcohol and 4-hydroxy benzaldehyde has been developed using Julia olefination as a key reaction tandfonline.comtandfonline.com. This method has been achieved on a gram scale with good yield from inexpensive and readily available starting materials tandfonline.com.

Mizoroki-Heck Reaction Applications

The Mizoroki-Heck reaction, a palladium-catalyzed olefination of aryl halides, is a well-established method for carbon-carbon coupling and has been applied to the synthesis of stilbenes uliege.beresearchgate.netnih.gov. This reaction is known for its chemoselectivity and broad substrate scope uliege.be. The synthesis of this compound using the Mizoroki-Heck approach has been investigated through different retrosynthetic pathways and with various supported catalysts unipi.it. Studies have explored coupling reactions between compounds such as 4-iodophenol (B32979) and 3,5-dimethoxystryrene using palladium supported catalysts unipi.it. Different catalysts, including PdEnCat and PdCl2(PPh3)2-PS, have shown promising results in terms of yield and selectivity unipi.it. The addition of tetrabutylammonium (B224687) bromide (TBAB) has been shown to increase the activity of certain catalysts and decrease reaction time unipi.it.

Perkin Reaction and Decarboxylation-Isomerization Techniques

The Perkin reaction, followed by decarboxylation and isomerization, represents another chemical synthesis strategy for this compound encyclopedia.pubnih.govmdpi.comresearchgate.netjst.go.jpsci-hub.se. One method involves obtaining this compound from 3,5-dihydroxyacetophenone through methylation, rearrangement, the Perkin reaction, and a decarboxylation-isomerization reaction encyclopedia.pubnih.govmdpi.comresearchgate.net. This method can lead to the formation of impurities and low yields due to the high decarboxylation temperature encyclopedia.pubnih.govmdpi.comresearchgate.net. However, practical syntheses of natural polyphenolic stilbenes, including resveratrol (B1683913), piceatannol, and oxyresveratrol, have been described using Perkin methodology. This involves obtaining a phenylacetic acid derivative from a dihydroxyacetophenone, followed by Perkin condensation with a substituted phenylaldehyde to form an acrylic acid, and then decarboxylation jst.go.jp. Subsequent demethylation and isomerization can yield the target stilbene jst.go.jp.

Data Table: Chemical Synthesis Approaches to this compound

| Synthesis Method | Key Reagents/Conditions | Noted Advantages/Disadvantages | References |

| Arbuzov and Wittig-Horner Reactions | 3,5-disubstituted benzyl bromide, phosphonate carbanions, deprotection; p-hydroxy benzaldehyde, 3,5-dimethoxybenzhydrol, triphenylchloromethane, triphosgene, trimethyl phosphate, acidic conditions. | Milder conditions compared to Wittig; water-soluble byproduct; can have purification difficulties, environmental pollution, low yield in some routes. | ruc.dkencyclopedia.pubnih.govmdpi.comresearchgate.netgoogle.com |

| Julia Olefination | Phenyl sulfones, aldehydes/ketones, reductive elimination; 3,5-dimethoxybenzyl sulfone derivative, 4-acetoxy benzaldehyde, hexamethyldisilylamino lithium; 3,5-dimethoxy benzyl alcohol, 4-hydroxy benzaldehyde. | Simple, economical alternative; versatile; wide functional group tolerance; mild conditions; E-stereoselective route developed; can be limited by low temperature requirements in some methods. | encyclopedia.pubnih.govmdpi.comresearchgate.netwikipedia.orgtandfonline.comtandfonline.com |

| Mizoroki-Heck Reaction | Palladium catalyst, aryl halides, olefins; 4-iodophenol, 3,5-dimethoxystryrene, supported catalysts, base (e.g., tripropylamine), solvent (e.g., NMP), TBAB. | Chemoselective; broad substrate scope; various supported catalysts explored; TBAB can enhance activity and reduce reaction time. | uliege.beresearchgate.netnih.govunipi.it |

| Perkin Reaction & Decarboxylation-Isomerization | 3,5-dihydroxyacetophenone, methylation, rearrangement, Perkin reaction, decarboxylation, isomerization; phenylacetic acid derivative, substituted phenylaldehyde, decarboxylation, demethylation, isomerization. | Can lead to impurities and low yields at high temperatures; practical for related stilbenes; involves condensation and decarboxylation steps. | encyclopedia.pubnih.govmdpi.comresearchgate.netjst.go.jpsci-hub.se |

Biosynthetic Pathways and Microbial Engineering

Biosynthesis offers an alternative and potentially more sustainable route for this compound production compared to chemical synthesis, which can involve environmental contamination, toxic reagents, and intricate procedures bio-conferences.org. Microbial synthesis, particularly using engineered microorganisms, presents advantages such as reduced costs, accelerated production rates, enhanced yields, and operational simplicity encyclopedia.pubbio-conferences.org.

De Novo Synthesis in Engineered Microorganisms (e.g., E. coli, Saccharomyces cerevisiae)

De novo biosynthesis of this compound in engineered microorganisms like Escherichia coli (E. coli) and Saccharomyces cerevisiae (S. cerevisiae) has become a promising research focus bio-conferences.org. The metabolic pathway for this compound synthesis in these microorganisms typically begins with endogenous L-tyrosine, which is converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL) bio-conferences.org. Subsequently, p-coumaric acid is activated by p-coumarate CoA ligase (CCL) to form p-coumarate CoA bio-conferences.org. Stilbene synthase (STS) then catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA molecules to produce resveratrol nih.gov. Finally, resveratrol is methylated by resveratrol O-methyltransferase (ROMT) to yield this compound bio-conferences.orgnih.gov.

Engineered strains of E. coli and S. cerevisiae have been developed to produce this compound by introducing and expressing the necessary genes encoding these enzymes encyclopedia.pubbio-conferences.orgnih.gov. For instance, expressing the grapevine-derived resveratrol O-methyltransferase gene (VvROMT) in E. coli and S. cerevisiae, along with co-expression of CCL and STS, has resulted in this compound production bio-conferences.org. Research has shown that VvROMT specifically catalyzes this compound production from resveratrol bio-conferences.org. Engineered E. coli strains overexpressing TAL, CCL, STS, and ROMT have achieved de novo biosynthesis of this compound from glucose nih.gov. Similarly, the introduction of methyltransferase from Vitis vinifera into resveratrol-producing S. cerevisiae has enabled de novo this compound biosynthesis from glucose nih.gov. While significant progress has been made, the titers of this compound produced by engineered microorganisms are often lower compared to resveratrol production nih.gov. Efforts are ongoing to enhance this compound production through strategies like directed evolution and host strain engineering nih.gov.

Data Table: this compound Production in Engineered Microorganisms

| Microorganism | Genes Expressed | Precursor(s) | This compound Titer (Example) | References |

| Escherichia coli | TAL, CCL, STS, ROMT (VvROMT or others) | L-tyrosine, p-coumaric acid, glucose | 50 mg/L (with VvROMT from resveratrol), 33.6 mg/L (de novo from glucose) | bio-conferences.orgnih.govnih.gov |

| Saccharomyces cerevisiae | TAL, CCL, STS, ROMT (VvROMT or others) | L-tyrosine, p-coumaric acid, glucose | 2.2 mg/L (with VvROMT from resveratrol), 34.93 mg/L (de novo from glucose) | bio-conferences.orgnih.gov |

Enzyme-Mediated Biotransformation (e.g., Resveratrol O-methyltransferase)

Enzyme-mediated biotransformation represents a promising approach for the synthesis of this compound, particularly through the modification of precursor molecules like resveratrol. This compound, a dimethylated analog of resveratrol, is primarily formed in plants via the methylation of resveratrol, a process catalyzed by O-methyltransferases (OMTs) bio-conferences.orgjapsonline.comjapsonline.com. Specifically, resveratrol O-methyltransferase (ROMT) plays a key role in this bioconversion, facilitating the two-step methylation of resveratrol to yield this compound bio-conferences.org.

The biosynthesis of this compound in plants like grapes involves the phenylpropanoid pathway, where phenylalanine is converted through several enzymatic steps to p-coumaroyl CoA. bio-conferences.org. p-coumaroyl CoA then condenses with malonyl-CoA, catalyzed by stilbene synthase (STS), to produce resveratrol. bio-conferences.org. Finally, ROMT methylates resveratrol to produce this compound bio-conferences.orgjapsonline.comjapsonline.com.

Research has explored the use of recombinant ROMT enzymes in heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, to achieve the biosynthesis of this compound from resveratrol or even de novo from glucose. For instance, expressing Vitis vinifera ROMT (VvROMT) in E. coli and S. cerevisiae capable of producing resveratrol has demonstrated the enzymatic conversion of resveratrol to this compound. bio-conferences.orgfrontiersin.org. Studies have characterized the activity of purified recombinant O-methyltransferases, highlighting their ability to catalyze the transformation of resveratrol into this compound in the presence of S-adenosyl methionine (SAM), with selectivity for resveratrol substrates. bio-conferences.org.

Different sources of ROMT have shown varying efficiencies in this compound production. For example, expressing VvROMT in E. coli resulted in this compound concentrations of 50 mg/L, while in S. cerevisiae, it yielded 2.2 mg/L. bio-conferences.org. Another study using a codon-optimized synthetic variant of grapevine ROMT (VrROMTsyn) and sorghum ROMT (SbROMT3syn) in E. coli showed that SbROMT3syn catalyzed the formation of this compound, although primarily producing pinostilbene, while VrROMTsyn exhibited significantly lower methylation activity towards resveratrol. bio-conferences.org.

Engineered microbial cell factories are increasingly utilized for this compound biosynthesis due to challenges associated with low natural abundance in plants and environmental concerns with chemical synthesis. bio-conferences.org. Escherichia coli and Saccharomyces cerevisiae have been engineered to produce this compound, often by introducing the necessary enzymatic pathway, including ROMT. bio-conferences.orgfrontiersin.org. De novo biosynthesis of this compound from glucose in engineered S. cerevisiae has been achieved by incorporating VvROMT into a resveratrol-producing strain, resulting in a reported yield of 34.93 mg/L in supplemented medium. bio-conferences.org. Further engineering efforts, including directed evolution of pathway enzymes and host strain modifications, have led to enhanced this compound production in E. coli, reaching titers of 80.04 ± 5.58 mg/L. frontiersin.org.

The following table summarizes some research findings on this compound production using engineered microorganisms expressing O-methyltransferases:

| Microorganism | O-methyltransferase Source | Precursor/Substrate | This compound Yield (mg/L) | Reference |

| Escherichia coli | Vitis vinifera (VvROMT) | Resveratrol | 50 | bio-conferences.org |

| Saccharomyces cerevisiae | Vitis vinifera (VvROMT) | Resveratrol | 2.2 | bio-conferences.org |

| Escherichia coli | Vitis vinifera (VvROMT) | Glucose | 34.93 | bio-conferences.org |

| Escherichia coli | Evolved Pathway Enzymes | Glucose | 80.04 ± 5.58 | frontiersin.org |

| Corynebacterium glutamicum | Grape (Vitis vinifera) (OMTVv) | Resveratrol | 42 | bio-conferences.org |

Enzyme-mediated glycosylation is another method for derivatizing this compound. For example, cyclodextrin (B1172386) glucanotransferase (CGTase) from Thermoanaerobacter sp. has been used to synthesize a novel α-glucosylated derivative of this compound, this compound α-D-glucopyranoside, using starch as a glucosyl donor. nih.govmdpi.comcsic.esresearchgate.netnih.gov. The addition of amyloglucosidase can increase the yield of the monoglucoside product. nih.govmdpi.comcsic.esresearchgate.netnih.gov. This glucosylation enhanced the water solubility of this compound. nih.govmdpi.comcsic.esresearchgate.netnih.gov.

Enzymatic methods using tyrosinase have also been explored for the synthesis of hydroxylated this compound derivatives, such as 3′-hydroxythis compound (HPS), which exhibits enhanced antioxidant activity compared to this compound. tandfonline.com.

Novel this compound Derivative Synthesis for Enhanced Bioactivity

The synthesis of novel this compound derivatives is an active area of research aimed at improving its pharmacological properties, such as bioavailability, metabolic stability, and bioactivity. tandfonline.comresearchgate.net. While this compound itself possesses favorable characteristics compared to resveratrol, including enhanced membrane permeability and metabolic stability due to its methoxy (B1213986) groups, structural modifications can further optimize its therapeutic potential. japsonline.comresearchgate.net.

Molecular hybridization is a common strategy employed in the design and synthesis of novel this compound derivatives. tandfonline.com. This involves combining the this compound skeleton with other pharmacologically active moieties to create hybrid molecules that may exhibit improved activity and lower toxicity. tandfonline.com.

One approach involves modifying the hydroxyl group of this compound. tandfonline.com. For instance, replacing the hydroxyl group has been shown to potentially improve biological activity. tandfonline.com. Ester derivatives of this compound have been synthesized, with some exhibiting potent activity against cancer cell lines. mdpi.com.

Another strategy focuses on introducing new structural elements onto the this compound scaffold. The synthesis of this compound-1H-1,2,3 triazole derivatives has been reported, with some compounds showing promising anti-inflammatory activity by inhibiting key signaling pathways like MAPK and NF-κB. tandfonline.comnih.gov. A series of this compound indanone derivatives have also been synthesized through pharmacophore combination, aiming for compounds with both anti-oxidative and anti-inflammatory activities. nih.gov.

Glycosylation is another method for creating this compound derivatives with altered properties, particularly enhanced water solubility. nih.govmdpi.comcsic.esresearchgate.netnih.gov. Enzymatic methods using cyclodextrin glucanotransferase have successfully produced this compound α-D-glucopyranoside, a novel compound with increased water solubility compared to the parent compound. nih.govmdpi.comcsic.esresearchgate.netnih.gov.

The synthesis of this compound-O-acetamidoalkylbenzylamines derivatives has also been explored, resulting in compounds evaluated for potential activities such as cholinesterase inhibition and antioxidant effects. natmedlib.uz.

Detailed synthetic procedures for novel this compound derivatives often involve multi-step reactions. For example, the synthesis of this compound indanone derivatives involved steps such as reaction with a bromo-substituent in the presence of K₂CO₃, followed by reactions involving DMF and POCl₃, and subsequent treatment with KOH. nih.govnih.gov. The synthesis of this compound-O-acetamidoalkylbenzylamines derivatives involved reactions such as alkylation with bromoacetates, hydrolysis, reaction with dibromoalkanes, and coupling with amines. natmedlib.uz.

Research findings indicate that some novel this compound derivatives demonstrate enhanced bioactivity compared to this compound. For example, a this compound-chalcone derivative exhibited more potent cytotoxic activity against oral cancer cell lines. mdpi.com. Similarly, 3′-hydroxythis compound, an enzymatically synthesized derivative, showed improved antioxidant activity. tandfonline.com.

The synthesis and evaluation of these derivatives contribute to the development of compounds with potentially improved therapeutic efficacy for various conditions.

Pharmacokinetic and Pharmacodynamic Considerations

Bioavailability and Absorption Kinetics

The bioavailability of a compound refers to the proportion of the administered dose that reaches the systemic circulation unchanged. Pterostilbene (B91288) generally exhibits favorable bioavailability characteristics, particularly when compared to structurally similar compounds like resveratrol (B1683913). The absorption kinetics of this compound are influenced by its chemical structure, specifically its lipophilicity, and can be modulated by various formulation strategies.

Comparative Analysis with Resveratrol

This compound demonstrates superior bioavailability and absorption kinetics compared to resveratrol. Studies have shown that this compound is rapidly absorbed. encyclopedia.pubnih.govmdpi.comnih.gov In a pharmacokinetic study comparing single oral doses (56 mg/kg this compound, 50 mg/kg resveratrol) in rats, the peak plasma concentration (Cmax) of this compound was reported to be 36 times higher than that of resveratrol. encyclopedia.pubnih.govmdpi.com The time to reach maximum plasma concentration (Tmax) for this compound was also twice as fast as that for resveratrol. encyclopedia.pubnih.govmdpi.com The oral bioavailability of this compound was found to be approximately 66.9% in one study, whereas that of resveratrol was 29.8%. encyclopedia.pubnih.govmdpi.com Another study indicated oral bioavailability of this compound in rats to be around 80%–95%, compared to approximately 20% for resveratrol. frontiersin.orgjapsonline.comwikipedia.org The area under the curve (AUC) values for this compound in various cell lines (Caco-2, HT29, and HCT116) were also significantly higher than those for resveratrol, indicating better cellular uptake. encyclopedia.pubnih.govmdpi.com This enhanced bioavailability of this compound is largely attributed to the presence of two additional methoxy (B1213986) groups on its structure compared to resveratrol. encyclopedia.pubnih.govmdpi.comjapsonline.comjapsonline.commdpi.com

Here is a comparative overview of pharmacokinetic parameters between this compound and Resveratrol based on available data:

| Parameter | This compound | Resveratrol | Source |

| Oral Bioavailability | ~66.9% (rat, 56 mg/kg) encyclopedia.pubnih.govmdpi.com, ~80-95% (rat) frontiersin.orgjapsonline.comwikipedia.org | ~29.8% (rat, 50 mg/kg) encyclopedia.pubnih.govmdpi.com, ~20% (rat) japsonline.comwikipedia.org | encyclopedia.pubnih.govmdpi.comfrontiersin.orgjapsonline.comwikipedia.org |

| Cmax (vs. Resveratrol) | 36 times higher (rat, single oral dose) encyclopedia.pubnih.govmdpi.com | - | encyclopedia.pubnih.govmdpi.com |

| Tmax (vs. Resveratrol) | Twice as fast (rat, single oral dose) encyclopedia.pubnih.govmdpi.com | - | encyclopedia.pubnih.govmdpi.com |

| AUC (in vitro, cell lines) | 2.2 to 4.1 times higher (Caco-2, HT29, HCT116) encyclopedia.pubnih.govmdpi.com | - | encyclopedia.pubnih.govmdpi.com |

| Half-life (blood) | ~105 minutes (rat) japsonline.com | ~14 minutes (rat) japsonline.com | japsonline.com |

| Systemic Clearance | Lower than Resveratrol (rat) mdpi.comphypha.ir | Higher than this compound (rat) mdpi.comphypha.ir | mdpi.comphypha.ir |

Impact of Lipophilicity on Absorption

This compound's enhanced lipophilicity, primarily due to the two methoxy groups, plays a significant role in its absorption. encyclopedia.pubnih.govmdpi.comnih.govjapsonline.comjapsonline.commdpi.comnih.govresearchgate.netresearchgate.net This increased lipophilicity is thought to enhance its permeability across cell membranes, thereby improving its oral absorption. encyclopedia.pubnih.govmdpi.comnih.govjapsonline.comjapsonline.comnih.govresearchgate.netresearchgate.net Experiments using Caco-2 cells, an in vitro model of human intestinal absorption, suggest that the absorption of this compound, particularly in prodrug form, can occur via passive diffusion and potentially involve H+-dependent transporters like PepT1 and OATP on the apical membrane of intestinal cells. encyclopedia.pubnih.govmdpi.com

Influence of Formulation Strategies on Absorption

Despite its relatively good bioavailability compared to resveratrol, this compound's poor water solubility (around 21 μg/mL) can be a limiting factor for its absorption. encyclopedia.pubnih.govnih.gov Various formulation strategies have been explored to improve its solubility and, consequently, its bioavailability. Co-crystallization with compounds like piperazine (B1678402) has been shown to increase this compound's water solubility significantly, with a 2:1 stoichiometric molar ratio increasing solubility six-fold. encyclopedia.pubnih.govnih.gov The use of solubilized excipients such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has also been demonstrated to improve bioavailability. encyclopedia.pubnih.govnih.gov For instance, the bioavailability of an HP-β-CD this compound solution (F = 59.2 ± 19.6%) was better than that of a this compound suspension (F = 15.9 ± 7.8%). encyclopedia.pubnih.govnih.gov Complexation with cyclodextrins can also help slow down rapid metabolism and elimination, further improving bioavailability. encyclopedia.pubnih.gov Additionally, administering this compound with food has been observed to enhance its oral absorption, likely because food accelerates bile secretion, which increases the water solubility of co-administered lipophilic compounds. encyclopedia.pubnih.govnih.gov Studies have shown that the bioavailability in a non-fasting state can be three times higher than in a fasting state. encyclopedia.pubnih.gov Modifying this compound into prodrugs containing hydrophobic side chain amino acids has also been shown to significantly promote its absorption. encyclopedia.pub Nano drug delivery systems, including incorporation into nanoparticles, liposomes, or solid lipid nanoparticles, are also being investigated to improve this compound's bioavailability and stability. researchgate.netresearchgate.netmdpi.com Encapsulation in emulsion-based delivery systems is considered an effective method to increase the solubility and bioavailability of hydrophobic compounds like this compound and protect them from degradation. mdpi.com Folate-modified polymeric micelles have also been developed to enhance the penetration of this compound across the blood-brain barrier. tandfonline.comnih.gov

Tissue Distribution and Biodistribution Profiles

Following absorption, this compound is distributed throughout various tissues in the body. Its lipophilic nature influences its distribution profile.

Penetration Across Biological Barriers, Including the Blood-Brain Barrier

This compound's low molecular weight and good liposolubility enable it to easily pass through biological membranes, including the blood-brain barrier (BBB). encyclopedia.pubnih.govmdpi.comnih.govfrontiersin.orgjapsonline.comjapsonline.comnih.govresearchgate.netnih.gov This ability to cross the BBB is particularly relevant given this compound's potential neuroprotective properties. encyclopedia.pubnih.govmdpi.comnih.govfrontiersin.orgjapsonline.comjapsonline.comnih.gov In lipid-rich brain tissue, this compound has a higher blood-brain partition coefficient compared to its sulfated metabolites. encyclopedia.pubmdpi.com Studies in mice have shown that the highest content of this compound in the brain was observed at 45 minutes after oral administration, indicating its ability to cross the BBB. encyclopedia.pubnih.govmdpi.com

Tissue distribution studies in C57BL/6 mice following oral administration of 28 mg/kg this compound showed varying concentrations across different organs at 20 minutes post-administration. encyclopedia.pubnih.govmdpi.com The tissue concentrations were in the following order: stomach > liver > testis > kidney > intestine > lung > brain > spleen > skeletal muscle > heart. encyclopedia.pubnih.govmdpi.com For most tissues, the concentration of this compound decreased over time (20–90 minutes). encyclopedia.pubnih.govmdpi.com In rats, after oral administration, this compound and its major metabolite, this compound-4'-sulfate (Pt-S), peaked in all tissues at approximately 2 hours. nih.gov The highest levels were measured in the liver, while the lowest were in skeletal muscles and testes. nih.gov Notably, intact this compound was predominant in the brain compared to its sulfated metabolite. nih.gov The AUC of this compound was significantly higher in tissues (ranging from ~2- to ~25-fold) compared to blood, which may help explain its bioactivity even when blood levels are low. nih.gov Long-term dietary administration of this compound in mice also showed its distribution in the mucosa and content of digestive tissues, blood, urine, and vital organs, with significant biotransformation occurring in the gastrointestinal tract. nih.gov

Distribution Volume Characteristics

This compound exhibits a relatively large distribution volume. In rats, the distribution volume (5.3 L/kg) was found to be larger than that of whole body water (~0.7 L/kg), indicating substantial tissue distribution. encyclopedia.pubnih.govnih.gov This large distribution volume is consistent with its lipophilic nature and its ability to distribute into various tissues beyond the bloodstream. encyclopedia.pubnih.govnih.gov

Metabolic Pathways and Metabolite Profiling

This compound undergoes significant metabolism within the body, primarily through phase II detoxification reactions mdpi.comfrontiersin.orgresearchgate.netnih.gov. This metabolic transformation is crucial for its systemic clearance frontiersin.orgresearchgate.netnih.gov. While phase I enzymes like cytochrome P450 can be involved in the biotransformation of compounds, phase II enzymes play a predominant role in this compound metabolism, facilitating conjugation reactions that increase water solubility for excretion mdpi.comnih.gov.

Phase II Detoxification Reactions: Glucuronidation and Sulfation

Phase II metabolism is the main metabolic pathway for this compound mdpi.comencyclopedia.pub. The primary metabolic transformations involve conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov. These reactions attach polar groups to the this compound molecule, converting it into more water-soluble metabolites frontiersin.orgresearchgate.netnih.gov.

Studies in different animal models have shown variations in the predominant phase II pathway. In male Wistar rats, sulfate was found to be the main metabolite in the liver, with only a small amount of glucuronic acid detected mdpi.comencyclopedia.pub. Conversely, in mice, both glucuronide and sulfate metabolites were identified as the main forms mdpi.comencyclopedia.pub. Human liver microsome studies indicate that while a significant portion of resveratrol is conjugated with glucuronic acid, a larger percentage of this compound remains unchanged, with sulfation occurring primarily at the 4'-OH position mdpi.comencyclopedia.pubmdpi.comsemanticscholar.org. Human UGT1A1 and UGT1A3 have been identified as the major enzymes responsible for this compound glucuronidation encyclopedia.pubresearchgate.netscienceopen.com. UGT1A8, UGT1A9, and UGT1A10 may also play a minor role scienceopen.com.

Hepatic First-Pass Metabolism

This compound undergoes significant first-pass metabolism in the liver, which is essential for its systemic clearance frontiersin.orgresearchgate.netnih.gov. This hepatic metabolism primarily involves the phase II conjugation reactions mentioned above frontiersin.orgresearchgate.netnih.gov.

Comparison of Metabolic Stability with Other Stilbenoids

This compound demonstrates greater metabolic stability compared to its structural analog, resveratrol mdpi.comjapsonline.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.gov. This enhanced stability is largely attributed to the presence of two methoxy groups on the stilbene (B7821643) structure, which reduces the number of hydroxyl groups available for rapid conjugation reactions like glucuronidation and sulfation japsonline.comfrontiersin.orgresearchgate.netmdpi.comsemanticscholar.org. While resveratrol undergoes extensive phase II metabolism in the intestine and liver, leading to low bioavailability, this compound's dimethoxy structure restricts glucuronidation and sulfation mainly to the 4'-position mdpi.comsemanticscholar.org. This structural difference results in this compound being less sensitive to binding metabolism compared to resveratrol mdpi.comencyclopedia.pub.

Upon equimolar administration in rats, this compound showed greater systemic exposure and plasma concentrations (higher Cmax and AUC) compared to resveratrol, while the total body clearance of resveratrol was higher than that of this compound mdpi.comnih.gov. The two methoxy groups in this compound are considered responsible for its increased oral absorption and bioavailability relative to resveratrol mdpi.comnih.gov. Despite its higher metabolic stability, the concentrations of this compound phase II metabolites in plasma and tissues can be significantly higher than those of the parent compound mdpi.comsemanticscholar.org.

Excretion Pathways and Clearance Rates

This compound and its metabolites are primarily eliminated from the body through excretion. In male Sprague-Dawley rats, this compound is excreted in the form of glucuronic acid conjugates mdpi.comencyclopedia.pubresearchgate.net. Most of these glucuronic acid-bound metabolites are excreted within 12 hours after administration frontiersin.orgmdpi.comencyclopedia.pub. Excretion occurs predominantly through non-renal pathways, with hepatic excretion accounting for a significant majority (approximately 99.78%) and renal excretion contributing a very small percentage (about 0.219%) in rats mdpi.comnih.govmdpi.comencyclopedia.pubresearchgate.net. A small fraction of the parent compound is also found in urine mdpi.comnih.gov.

This compound exhibits a lower clearance rate compared to resveratrol, suggesting a longer presence in the body mdpi.comencyclopedia.pub. Studies in rats have shown that the clearance rate of this compound can be dose-dependent, with a lower clearance rate observed at higher doses, potentially due to saturation of metabolic enzymes mdpi.comencyclopedia.pubresearchgate.net. For instance, clearance rates of 68.2 ± 9.8 mL/min/kg at 2.5 mg/kg and 36.4 ± 7.8 mL/min/kg at 25 mg/kg have been reported in rats mdpi.comencyclopedia.pubresearchgate.net. The terminal elimination half-life and clearance of this compound in Sprague-Dawley rats have been reported as 96.6 ± 23.7 minutes and 37.0 ± 2.5 mL/min/kg, respectively researchgate.net.

Molecular and Cellular Mechanisms of Action

Antioxidant Mechanisms

Pterostilbene's antioxidant properties are a cornerstone of its physiological effects. It combats oxidative stress through both direct and indirect mechanisms, contributing to cellular protection against the damaging effects of reactive oxygen species (ROS).

Direct Reactive Oxygen Species Scavenging

This compound (B91288) has demonstrated the ability to directly neutralize harmful free radicals. frontiersin.orgcaringsunshine.com This scavenging activity helps to prevent cellular damage that can lead to chronic inflammation and other pathological conditions. frontiersin.org The major ROS that this compound can counteract include hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂⁻). frontiersin.orgnih.gov Studies have shown that this compound can efficiently reduce the production of ROS in various cell types, including human retinal endothelial cells and spinal cord neurons. frontiersin.orgnih.govspandidos-publications.com Its capacity to scavenge free radicals is comparable to that of resveratrol (B1683913), another well-known antioxidant. acs.org This direct antioxidant action is a primary defense against oxidative stress-induced cellular damage. researchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

A significant aspect of this compound's indirect antioxidant effect is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. frontiersin.orgThis compound.com Nrf2 is a transcription factor that plays a crucial role in the cellular adaptive response to oxidative stress. frontiersin.org Under normal conditions, Nrf2 is retained in the cytoplasm by Keap1 and Collin 3 proteins. This compound.com However, in the presence of oxidative stress or activators like this compound, Nrf2 is released and translocates to the nucleus. frontiersin.orgThis compound.com

Once in the nucleus, Nrf2 initiates the transcription of a suite of antioxidant and cytoprotective genes. This compound.comnih.gov Research has demonstrated that this compound treatment leads to the nuclear translocation of Nrf2, thereby stimulating the expression of downstream target genes. frontiersin.orgnih.gov This activation of the Nrf2 pathway is a key mechanism by which this compound enhances the body's endogenous antioxidant defenses. frontiersin.orgThis compound.com The protective effects of this compound against certain toxins have been shown to be significantly diminished when Nrf2 is knocked down, highlighting the importance of this pathway. frontiersin.org

Modulation of Endogenous Antioxidant Enzyme Systems

This compound enhances the body's antioxidant capacity by increasing the expression and activity of several critical endogenous antioxidant enzymes. nih.govnovoslabs.com These enzymes are essential for neutralizing ROS and maintaining cellular redox balance. oatext.com Studies have consistently shown that treatment with this compound leads to an upregulation of:

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. nih.govoatext.comnih.gov

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. nih.govoatext.commdpi.com

Glutathione (B108866) Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione, thereby protecting cells from oxidative damage. nih.govoatext.comnih.gov

The increased activity of these enzymes in various cell and animal models underscores this compound's role in bolstering the cellular antioxidant defense network. nih.govnovoslabs.com

| Antioxidant Enzyme | Function | Effect of this compound |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Increased expression and activity. nih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Increased expression and activity. nih.govmdpi.com |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Increased expression and activity. nih.govnih.gov |

Regulation of Mitochondrial Redox Homeostasis via Sirtuin 1 (SIRT1) Signaling

This compound plays a role in maintaining mitochondrial health by modulating the Sirtuin 1 (SIRT1) signaling pathway. frontiersin.orgcaringsunshine.com SIRT1 is a protein that regulates a wide range of cellular processes, including aging, inflammation, and mitochondrial function. This compound.com Activation of SIRT1 by this compound has been linked to improved mitochondrial biogenesis and function. caringsunshine.comresearchwithrutgers.comnih.gov

Anti-inflammatory Mechanisms

In addition to its antioxidant effects, this compound exhibits potent anti-inflammatory properties. These effects are largely mediated through its ability to inhibit key signaling pathways that orchestrate the inflammatory response.

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling

A primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

Attenuation of Activator Protein 1 (AP-1) Transcription Factor

This compound has been shown to exert its biological effects by influencing various signaling pathways and regulating gene expression. One of the key mechanisms is its ability to modulate the activity of transcription factors, including Activator Protein 1 (AP-1). Research indicates that this compound can inhibit the transcription factor AP-1. nih.gov This inhibition is a crucial part of its anti-inflammatory and other pharmacological activities. By attenuating the activation of AP-1, this compound can regulate the expression of genes involved in processes such as inflammation, apoptosis, and cell cycle control. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways, Including p38

This compound has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, with a particular emphasis on the p38 MAPK cascade. The p38 MAPK pathway is responsive to stress stimuli like inflammatory cytokines and is involved in regulating cell differentiation, apoptosis, and cytokine release. wikipedia.org

Research in colon cancer cells has demonstrated that this compound effectively down-regulates the cytokine-induced activation of p38. aacrjournals.org The mechanism involves the inhibition of upstream effectors, specifically the phosphorylation of MKK3/6, which is a primary activator of p38 MAPK. aacrjournals.org Furthermore, this compound's influence extends to downstream targets of p38, such as Activating Transcription Factor 2 (ATF2) and Elk1. aacrjournals.org Studies have shown that the cytokine-induced p38-ATF2 pathway is markedly inhibited by this compound. aacrjournals.orgnih.gov This inhibition of the p38 MAPK cascade is considered a key signal transduction pathway for this compound's anti-inflammatory actions. aacrjournals.orgnih.gov

| Pathway Component | Effect of this compound | References |

|---|---|---|

| p38 MAPK | Inhibition of cytokine-induced activation | aacrjournals.org |

| MKK3/6 | Inhibition of cytokine-induced phosphorylation | aacrjournals.org |

| ATF2 | Inhibition of the p38-ATF2 pathway | aacrjournals.orgnih.gov |

| Elk1 | Acts on this downstream target of p38 | aacrjournals.org |

Suppression of Pro-inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS)

A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the expression of various pro-inflammatory cytokines and mediators. In response to inflammatory stimuli, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.netfrontiersin.org

Furthermore, this compound effectively suppresses the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This suppression occurs at both the protein and mRNA levels. nih.gov For instance, in colon cancer cells, this compound strongly inhibited the cytokine-induced mRNA induction of iNOS, COX-2, and IL-1β. nih.gov Similarly, in chondrocytes, this compound inhibited the levels of COX-2 and iNOS induced by IL-1β. nih.govsemanticscholar.org The inhibition of these pro-inflammatory molecules underscores the potential of this compound in mitigating inflammatory responses. nih.gov

| Cytokine/Mediator | Effect of this compound | Context | References |

|---|---|---|---|

| TNF-α | Suppression of expression/production | General anti-inflammatory response, cerebral ischemia | mdpi.comresearchgate.netfrontiersin.org |

| IL-1β | Suppression of expression/production | General anti-inflammatory response, cerebral ischemia, chondrocytes | frontiersin.orgnih.govnih.gov |

| IL-6 | Suppression of expression/production | General anti-inflammatory response, cerebral ischemia | mdpi.comresearchgate.netfrontiersin.org |

| COX-2 | Suppression of expression/production | Colon cancer cells, chondrocytes | nih.govnih.gov |

| iNOS | Suppression of expression/production | Colon cancer cells, chondrocytes | nih.govnih.gov |

Inhibition of Microglial Activation

This compound has demonstrated a notable capacity to inhibit the activation of microglia, which are the resident immune cells of the central nervous system. mdpi.comrsc.org Over-activated microglia contribute to neuroinflammation by releasing pro-inflammatory mediators. researchgate.netcaldic.com Research has shown that this compound can mitigate lipopolysaccharide (LPS)-induced microglial activation. researchgate.net This inhibitory effect leads to a significant decrease in the production of nitric oxide (NO), TNF-α, and IL-6 in microglial cells. mdpi.comcaldic.com

In models of cerebral ischemia and reperfusion injury, this compound treatment has been associated with a reduced number of activated microglia. rsc.org Furthermore, studies on intracerebral hemorrhage have revealed that this compound can suppress microglia-mediated inflammation. nih.gov By inhibiting microglial activation, this compound helps to protect against neuronal damage and learning and memory impairment induced by neuroinflammation. mdpi.comcaldic.com

Mechanisms of Cell Cycle and Apoptosis Modulation

Induction of Intrinsic Mitochondrial Apoptosis (e.g., Caspase Activation, BAX, p53)

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This process involves the activation of a cascade of caspases, which are key executioners of apoptosis. Specifically, this compound treatment leads to the activation of initiator caspase-9 and effector caspase-3. nih.govresearchgate.netmdpi.com

The activation of the mitochondrial pathway is further characterized by the regulation of the Bcl-2 family of proteins. This compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.commdpi.comnih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov

The tumor suppressor protein p53 also appears to play a role in this compound-induced apoptosis. In p53-positive cells, this compound can induce p53 expression, which in turn can contribute to cell cycle arrest and apoptosis. researchgate.netnih.gov However, in p53-negative cells, this compound has also been observed to induce apoptosis, suggesting the involvement of p53-independent mechanisms as well. researchgate.net

| Molecule | Effect of this compound | Role in Apoptosis | References |

|---|---|---|---|

| Caspase-9 | Activation | Initiator caspase in the intrinsic pathway | nih.govmdpi.com |

| Caspase-3 | Activation | Executioner caspase | nih.govmdpi.com |

| Bax | Upregulation/Activation | Pro-apoptotic Bcl-2 family protein | mdpi.comnih.gov |

| Bcl-2 | Downregulation | Anti-apoptotic Bcl-2 family protein | mdpi.commdpi.com |

| p53 | Upregulation/Induction | Tumor suppressor, promotes apoptosis and cell cycle arrest | researchgate.netnih.gov |

Regulation of Cell Cycle Progression (e.g., Cyclin D1, c-Myc, p21)

This compound influences cell cycle progression by modulating the expression and activity of key regulatory proteins. One of its notable effects is the downregulation of Cyclin D1. nih.govnih.gov Cyclin D1 is a crucial protein for the transition from the G1 to the S phase of the cell cycle, and its inhibition by this compound can lead to G1 phase arrest. nih.govbiorxiv.orgmdpi.com

In addition to affecting Cyclin D1, this compound has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21. nih.gov p21 can inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression, often at the G1/S checkpoint. nih.govmdpi.com The upregulation of p21 can be a consequence of increased p53 expression. nih.gov

The proto-oncogene c-Myc, which is a key regulator of cell proliferation, is also affected by this compound. embopress.org Studies have reported that this compound treatment can lead to a downregulation in the expression of c-Myc. nih.gov By modulating the levels of Cyclin D1, p21, and c-Myc, this compound can effectively inhibit cell proliferation and induce cell cycle arrest in cancerous cells.

Autophagy Induction and Regulation

This compound has been identified as a modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. This compound's ability to induce autophagy has been observed in a range of cell types, suggesting a potential therapeutic application in conditions linked to inflammation and cellular damage. nih.govnycu.edu.twjfda-online.com

In the context of skin health, for instance, the induction of autophagy by this compound may help mitigate inflammatory-related skin diseases. nih.govnycu.edu.twjfda-online.com The process can attenuate inflammatory responses, offering a protective mechanism against cellular stress. nih.govnycu.edu.tw Research in various cancer cell lines, including bladder, breast, melanoma, lung, and colon cancer, has shown that this compound can induce autophagosome accumulation. nih.gov However, the outcome of this induction can vary, leading to either pro-survival autophagy or autophagic cell death depending on the cancer type. nih.gov In studies on renal fibrosis, this compound-induced autophagy has been shown to prevent the activation of the NLRP3 inflammasome and epithelial-mesenchymal transition, key processes in the progression of chronic kidney disease. nih.gov Similarly, in melanocytes, this compound induces autophagy, which contributes to its depigmenting activity. doaj.org

Modulation of Key Signaling Pathways

This compound exerts its biological effects by interacting with a variety of intracellular signaling pathways that are fundamental to cell proliferation, survival, and metabolism.

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is a critical signaling cascade that regulates numerous cellular functions, including cell growth, survival, and proliferation. This compound has been shown to modulate this pathway in different cellular contexts.

In mantle cell lymphoma, this compound treatment has been observed to suppress the PI3K/Akt/mTOR signaling pathway. oup.com This inhibition leads to a decrease in the phosphorylation of key proteins such as PI3K, Akt, mTOR, and p70S6K, ultimately inducing apoptosis in the cancer cells. oup.com The suppression of this pathway is a key mechanism behind this compound's anti-proliferative activity in these cells. oup.com Conversely, in the context of pregnancy and lactation in animal models, dietary supplementation with this compound has been found to activate the PI3K/Akt/mTOR signaling pathway. nih.gov This activation promotes placental nutrient transport and helps alleviate progressive oxidative stress. nih.gov In diabetic rat models, this compound has been shown to upregulate the IRS1/PI3-K/AKT/GLUT4 pathway in adipose tissue, which helps to decrease fasting blood glucose and improve insulin (B600854) sensitivity. researchgate.net

AMP-Activated Protein Kinase (AMPK)/SIRT1/PGC-1α Axis

The AMPK/SIRT1/PGC-1α axis is a crucial metabolic regulatory network that governs energy homeostasis, mitochondrial biogenesis, and cellular stress resistance. This compound is a known activator of this pathway.

This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK). nih.govaging-us.comspandidos-publications.com This activation is a key mechanism in its ability to induce apoptosis in multiple myeloma cells by modulating lipid metabolism. spandidos-publications.com Once activated, AMPK can increase the phosphorylation of acetyl-CoA carboxylase (ACC) and decrease the expression of fatty acid synthase (FASN), both of which are key enzymes in lipogenesis. spandidos-publications.com

Furthermore, this compound is a potent natural activator of Sirtuin 1 (SIRT1). nih.govaging-us.com The activation of SIRT1, a NAD+-dependent deacetylase, leads to the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govaging-us.com The activation of both AMPK and SIRT1 by this compound results in the upregulation and deacetylation of PGC-1α. nih.govaging-us.com This cascade has been shown to protect cardiomyocytes from oxidative stress and mitochondrial damage. nih.govaging-us.com The activation of the SIRT1/PGC-1α pathway by this compound also enhances thermogenesis and mitochondrial biogenesis, which can help prevent diet-induced obesity. researchgate.net

This compound's Effect on the AMPK/SIRT1/PGC-1α Axis

| Target | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| AMPK | Activation/Phosphorylation | Increased phosphorylation of ACC, decreased FASN expression, PGC-1α upregulation | nih.govaging-us.comspandidos-publications.com |

| SIRT1 | Activation | Deacetylation of PGC-1α | nih.govaging-us.com |

| PGC-1α | Upregulation and Deacetylation | Protection against oxidative stress, enhanced mitochondrial biogenesis | nih.govaging-us.com |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor progression and cell survival. This compound has been demonstrated to be an effective inhibitor of the STAT3 pathway.

In ovarian cancer cells, this compound has been found to inhibit the activation of STAT3 by suppressing its phosphorylation. nih.govnih.gov This inhibition leads to a decreased expression of STAT3 target proteins, including anti-apoptotic proteins like MCL-1 and BCL-2, and cell cycle regulators such as cyclin D1. nih.gov The suppression of the STAT3 pathway is a key mechanism behind this compound's ability to reduce cell viability, suppress cell cycle progression, and induce apoptosis in ovarian cancer cells. nih.govnih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating cell proliferation, differentiation, and survival. The effect of this compound on the ERK1/2 pathway appears to be context-dependent.

In multiple myeloma cells, this compound has been shown to induce apoptosis through the activation of the ERK1/2 and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov This activation is a crucial part of its anti-tumor effect in these cells. nih.gov In glioma cells, this compound-induced apoptosis is also mediated through the activation of ERK1/2. nih.gov However, in other contexts, such as in macrophages, this compound has been found to attenuate the lipoteichoic acid-induced activation of ERK. mdpi.com This suggests that this compound's modulation of the ERK1/2 pathway can vary depending on the cell type and the specific stimulus.

Modulation of ERK1/2 Pathway by this compound

| Cell Type/Model | Effect on ERK1/2 | Outcome | Reference |

|---|---|---|---|

| Multiple Myeloma Cells | Activation | Induction of apoptosis | nih.gov |

| Glioma Cells | Activation | Induction of apoptosis | nih.gov |

| Macrophages (LTA-stimulated) | Attenuation of activation | Anti-inflammatory effect | mdpi.com |

Janus Kinase (JAK)/STAT3 Pathway

The Janus Kinase (JAK)/STAT3 pathway is a critical signaling cascade involved in cytokine signaling, immune response, and tumorigenesis. This compound has been identified as an inhibitor of this pathway, contributing to its anti-cancer properties.

In human osteosarcoma cells, this compound treatment has been shown to directly inhibit the phosphorylation of JAK2 and the subsequent activation of STAT3. researchgate.net This inhibition leads to the downregulation of STAT3 target genes, including the anti-apoptotic proteins Bcl-xL and Mcl-1, and an upregulation of proteins involved in the mitochondrial apoptosis pathway. researchgate.net Similarly, in gastric cancer, this compound has been found to suppress the JAK2/STAT3 pathway by binding to the kinase domain of JAK2, thereby inhibiting its activity and the downstream STAT3 signaling. nih.gov The anti-proliferative and anti-metastatic effects of this compound in these cancers are, at least in part, attributable to its inhibition of the JAK2/STAT3 pathway. researchgate.netnih.gov In ovarian cancer, the anti-tumor activity of this compound is also suggested to be mediated through the downregulation of the JAK/STAT3 pathway. nih.govnih.gov

MicroRNA Expression Modulation

This compound has been shown to modulate the expression of various microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. frontiersin.org This modulation is a key mechanism through which this compound exerts its biological effects, particularly in the context of cancer. By altering miRNA expression, this compound can influence the levels of important proteins, such as tumor suppressors. frontiersin.orgnih.gov

Research has demonstrated that this compound can downregulate the expression of specific oncogenic miRNAs, also known as oncomiRs. For instance, in prostate cancer, this compound has been found to decrease the levels of members of the miR-17 family, including miR-17, miR-20a, and miR-106b. oncotarget.com The downregulation of these miRNAs by this compound leads to an upregulation of their target, the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). nih.govoncotarget.com Similarly, in hepatocellular carcinoma, this compound has been observed to decrease the expression of miR-19a in a dose-dependent manner, which also results in an increase in PTEN expression. spandidos-publications.com Another study has noted the suppression of miR-663b by this compound. frontiersin.org

The ability of this compound to modulate miRNA expression has been validated both in vitro and in vivo. Studies have shown that this compound can rescue the tumor suppressor activity of PTEN through its miRNA-mediated effects. nih.gov In animal models, this compound treatment has been shown to downregulate miR-17-5p and miR-106a-5p expression in tumors, leading to restored PTEN levels and reduced tumor growth. nih.gov

| MicroRNA | Effect of this compound | Primary Outcome | Cancer Type |

|---|---|---|---|

| miR-17 family (miR-17, miR-20a, miR-106b) | Downregulation | Upregulation of PTEN | Prostate Cancer |

| miR-19a | Downregulation | Increase in PTEN expression | Hepatocellular Carcinoma |

| miR-663b | Downregulation | Suppression of oncogenic pathways | Not specified |

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Modulation

This compound acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α), a ligand-activated transcription factor that plays a significant role in lipid and glucose metabolism. nih.govnih.gov This nuclear receptor is a target for lipid-lowering drugs, such as fibrates. nih.gov

In vitro studies have demonstrated that this compound can effectively activate PPAR-α. When tested in H4IIEC3 cells, this compound showed a significant induction of PPAR-α activity, with 8- and 14-fold increases in luciferase activity at concentrations of 100 and 300 microM, respectively, compared to the control. nih.gov Notably, the maximal response to this compound was higher than that of the hypolipidemic drug ciprofibrate at the same concentration. nih.govcaldic.com

The agonistic activity of this compound on PPAR-α has been linked to its potential to lower plasma lipoproteins and cholesterol. In a study on hypercholesterolemic hamsters, dietary supplementation with this compound resulted in a 29% decrease in plasma low-density lipoprotein (LDL) cholesterol, a 7% increase in high-density lipoprotein (HDL) cholesterol, and a 14% reduction in plasma glucose levels. nih.govcaldic.comusda.gov These findings suggest that this compound's activation of PPAR-α may contribute to its hypolipidemic and glucose-lowering effects. nih.govusda.gov

| Compound | Concentration (µM) | Fold Increase in PPARα Activity (vs. Control) | Relative Luciferase Units |

|---|---|---|---|

| This compound | 100 | 8 | 33910 |

| 300 | 14 | N/A | |

| Ciprofibrate (Positive Control) | 100 | N/A | 19460 |

Other Proposed Mechanisms of Action

Endoplasmic Reticulum Stress Modulation

This compound has been shown to modulate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. nih.govresearchgate.net This modulation can lead to different cellular outcomes depending on the context.

In some cancer cells, such as non-small-cell lung cancer, this compound has been found to induce ER stress in a time- and dose-dependent manner. researchgate.net This induction involves the activation of key ER stress signaling proteins, including p-PERK, IRE1, ATF4, and CHOP, which can ultimately lead to apoptosis and a decrease in cell viability. researchgate.net The pro-apoptotic effect of this compound-induced ER stress is further supported by observations of increased reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. researchgate.net this compound has also been reported to be a potent inducer of ER stress through imbalances in redox homeostasis. nih.gov

Conversely, under certain conditions, this compound has been shown to protect cells from the detrimental effects of severe ER stress. In cardiomyocytes, for example, this compound was found to selectively downregulate the PERK/eIF2α/ATF4/CHOP pathway of the unfolded protein response (UPR), which is the adaptive response to ER stress. nih.gov This protective mechanism is associated with an increase in SIRT1-mediated deacetylation of eIF2α, leading to a reduction in cardiomyocyte apoptosis. nih.gov

OPA1-mediated Mitochondrial Fusion

This compound has been identified as a modulator of mitochondrial dynamics, specifically through its effects on Optic Atrophy 1 (OPA1), a protein essential for mitochondrial inner membrane fusion. nih.gov In the context of neuroinflammation following intracerebral hemorrhage, this compound has been shown to counteract the downregulation of OPA1. nih.gov

By promoting OPA1-mediated mitochondrial fusion, this compound helps to restore normal mitochondrial morphology, reducing mitochondrial fragmentation and the production of mitochondrial superoxide in microglia. nih.gov This restoration of mitochondrial integrity is a key mechanism underlying the anti-inflammatory effects of this compound in the brain. nih.gov The importance of OPA1 in this process was highlighted by studies where the deletion of microglial OPA1 in mice significantly diminished the protective effects of this compound against microglial inflammation and brain injury. nih.gov

Preclinical Therapeutic Potential in Disease Models

Oncological Research

In the field of oncology, pterostilbene (B91288) has been investigated for its multifaceted anti-cancer properties. Preclinical studies have shown its ability to impact cancer cell proliferation, tumor growth, metastasis, and the efficacy of conventional cancer therapies.

Anti-Proliferative Effects in Various Cancer Cell Lines

This compound has been shown to suppress cell viability and proliferation in a wide range of cancer cell lines. Its anti-proliferative activity has been documented in cancers of the breast, colon, lung, prostate, and stomach, among others. In breast cancer cell lines, this compound inhibits growth without affecting non-cancerous breast cells. Studies on lung squamous cell carcinoma (SqCC) cells, specifically the H520 cell line, revealed that this compound significantly reduced cell viability. This effect is often achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, in gastric cancer AGS cells, this compound was found to promote apoptosis and induce cell cycle arrest. Similarly, in human oral cancer cells, it has been shown to trigger autophagy, a cellular self-digestion process.

Table 1: Anti-Proliferative Effects of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects |

|---|---|---|

| Breast Cancer | Various | Inhibits growth of cancerous cells but not non-cancerous cells. |

| Lung Cancer | H520 | Significantly reduced cell viability, induced S phase arrest. |

| Gastric Cancer | AGS | Promoted apoptosis and induced cell cycle arrest. |

| Oral Cancer | CAR | Induced autophagy. |

| Cervical Cancer | HeLa | Induced cell cycle arrest at S and G2/M phases, promoted ROS-mediated caspase-dependent apoptosis. |

| Gastrointestinal Cancer | CT26, HT29, MKN74 | Showed dose-dependent inhibition of cell proliferation. |

Inhibition of Tumor Growth and Metastasis in in vivo Models

The anti-cancer effects of this compound observed in cell cultures have been corroborated by in vivo animal studies. In a mouse xenograft model using breast cancer cells, feeding the mice this compound blocked the ability of the cells to form tumors. Similarly, in a lung squamous cell carcinoma xenograft model, this compound effectively inhibited tumor growth.

Beyond inhibiting primary tumor growth, this compound has shown potential in preventing metastasis, the spread of cancer to other parts of the body. In orthotopic prostate cancer xenografts, this compound significantly inhibited not only tumor growth and progression but also local invasion and spontaneous metastasis. Studies on human hepatocellular carcinoma cells found that this compound suppressed tumor invasion and metastasis, partly by inhibiting the expression of matrix metalloproteinases (MMPs), enzymes crucial for cancer cell invasion. This inhibition of MMP-2 and MMP-9 expression was also noted in studies on cervical cancer cells.

Table 2: Effects of this compound on Tumor Growth and Metastasis in Animal Models

| Cancer Model | Animal Model | Key Findings |

|---|---|---|

| Breast Cancer | Mouse Xenograft | Blocked the development of tumors from implanted cancer cell lines. |

| Lung Squamous Cell Carcinoma | Mouse Xenograft | Effectively inhibited tumor growth. |

| Prostate Cancer | Orthotopic Xenograft | Significantly inhibited tumor growth, progression, local invasion, and spontaneous metastasis. |

| Hepatocellular Carcinoma | Mouse Model | Suppressed invasion and metastasis. |

| Glioma | Rat Model | Inhibited the growth of glioma in vivo. |

Modulation of Angiogenesis and Cancer Stem Cells

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. This compound has been found to inhibit angiogenesis. Its mechanisms of action include the downregulation of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis.

Recent cancer research has highlighted the role of cancer stem cells (CSCs), a small subpopulation of cells within a tumor that are believed to drive tumor initiation, progression, and recurrence. This compound has demonstrated the ability to target these CSCs. In several types of cancer, including breast, lung, and liver tumors, this compound has been shown to inhibit tumorsphere formation and the expression of genes related to "stemness". It can also suppress the formation of metastatic breast CSCs within the tumor microenvironment. In gastrointestinal cancer cell lines, this compound inhibited sphere-forming ability and the expression of stem cell markers. This targeting of CSCs may represent a promising strategy for improving cancer treatment outcomes.

Enhancement of Chemotherapeutic and Radiotherapeutic Efficacy

This compound has shown potential as an adjuvant therapy, enhancing the effectiveness of standard cancer treatments like chemotherapy and radiotherapy. Preclinical studies have demonstrated synergistic effects when this compound is combined with chemotherapeutic agents such as cisplatin, doxorubicin, and 5-fluorouracil. It may also help in reversing multidrug resistance in cancer cells. For example, combining this compound with an autophagy inhibitor has been suggested to strengthen its chemotherapeutic effect in both chemosensitive and chemoresistant lung cancer cells. In studies on oral cancer, this compound amplified cisplatin resistance by modulating autophagy-related signals. Furthermore, in research involving liver cancer cells, this compound treatment was found to increase apoptosis and reduce the enrichment of CD133+ Mahlavu cells (a marker for cancer stem cells) resulting from irradiation.

Neurodegenerative and Neurological Disorders Research

Stilbenes, including this compound, are being investigated for their neuroprotective properties and potential application in neurodegenerative diseases like Alzheimer's. Preclinical studies suggest that this compound can regulate cellular pathways involved in neurodegeneration.

Alzheimer's Disease Models

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to neuronal death and cognitive decline. Preclinical research provides a scientific rationale for this compound's potential in Alzheimer's disease. In animal models of the disease, this compound has been shown to reduce oxidative stress, decrease the accumulation of amyloid-beta, and improve cognitive function.

One study in SAMP8 mice, a model for accelerated aging and sporadic Alzheimer's, found that this compound supplementation improved cognitive status. It also decreased markers of cellular stress and inflammation. Another study using a mouse model where inflammation was induced in the brain showed that this compound decreased cognitive disorders, highlighting its anti-inflammatory and neuroprotective roles. The potential for this compound to modulate cognition and cellular stress may be attributed to its higher lipophilicity compared to resveratrol (B1683913), which could enhance its ability to reach the brain.

Table 3: Summary of this compound's Effects in Preclinical Alzheimer's Disease Models

| Animal Model | Key Findings | Potential Mechanisms |

|---|---|---|

| SAMP8 Mice (Accelerated Aging) | Improved cognitive status. | Decreased cellular stress and inflammation markers (e.g., peroxisome proliferator-activated receptor alpha). |

| LPS-Induced Neuroinflammation Mice | Ameliorated cognitive disorders. | Exhibited anti-inflammatory and neuroprotective effects. |

| General Animal Models | Reduced oxidative stress and amyloid-beta accumulation. | Antioxidant and anti-inflammatory properties. |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-fluorouracil |

| Cisplatin |

| Doxorubicin |

| This compound |

| Resveratrol |

| Tamoxifen |

Parkinson's Disease Models

This compound has demonstrated neuroprotective potential in preclinical models of Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced animal model, administration of this compound effectively counteracted the depletion of dopamine in the striatum, leading to an amelioration of motor impairments. nih.gov Furthermore, this compound treatment mitigated the loss of dopaminergic neurons and curtailed the upregulation of α-synuclein, a key pathological hallmark of the disease. nih.gov

Mechanistic investigations revealed that this compound's neuroprotective effects are linked to its anti-inflammatory and antioxidant properties. nih.gov The compound was found to inhibit the activation of microglia and astrocytes, which are central to neuroinflammatory processes. nih.gov This was accompanied by a reduction in pro-inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov In terms of oxidative stress, this compound administration decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while simultaneously increasing the total antioxidant capacity (TAOC) and superoxide (B77818) dismutase (SOD) activity. nih.gov Other in vitro studies have also reported beneficial findings for this compound in cellular models of Parkinson's disease. mdpi.com

Table 1: Effects of this compound in Parkinson's Disease Models

| Model System | Key Findings | Associated Mechanisms |

|---|---|---|

| MPTP-induced mice | Ameliorated motor impairments; Reversed dopamine depletion; Mitigated dopaminergic neuron loss; Reduced α-synuclein upregulation. nih.gov | Inhibition of microglia and astrocyte activation; Reduction of TNF-α and IL-1β; Attenuation of oxidative stress (decreased ROS, MDA; increased TAOC, SOD). nih.gov |

| SH-SY5Y cell line | Reported neuroprotective effects. mdpi.com | Not specified in the provided context. |

Cerebral Ischemia and Reperfusion Injury Models

In preclinical models of ischemic stroke, specifically middle cerebral artery occlusion/reperfusion (MCAO/R) in rats, this compound has shown significant neuroprotective effects. nih.gov Treatment with this compound led to a decrease in neurological deficit scores, a reduction in brain water content (edema), and a smaller infarct volume. nih.govfrontiersin.orgnih.gov It also improved cerebral microcirculation and reduced blood-brain barrier (BBB) leakage. rsc.orgnih.govrsc.org

The underlying mechanisms for this protection are multifaceted. This compound has been shown to modulate microglia-mediated neuroinflammation. nih.gov It decreases the number of activated microglia and reduces the expression of inducible nitric oxide synthase (iNOS) and IL-1β messenger RNA (mRNA). nih.gov The anti-inflammatory action appears to be correlated with the inhibition of the ROS/NF-κB-mediated inflammatory pathway in microglia. nih.govfrontiersin.org Further studies have confirmed its ability to suppress inflammatory parameters like cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). frontiersin.orgnih.gov this compound also down-regulates the levels of metalloproteinases (MMP), such as MMP-2 and MMP-9. frontiersin.orgnih.gov In fact, machine learning models have identified MMP-9 as a potential target for this compound in stroke. rsc.orgnih.govrsc.org

Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia/Reperfusion Models

| Outcome Measure | Observed Effect | Potential Mechanism(s) |

|---|---|---|

| Neurological Function | Improved neurological scores. nih.govfrontiersin.org | Reduction of brain damage and inflammation. |

| Brain Edema | Decreased brain water content. nih.govfrontiersin.org | Improved blood-brain barrier integrity. rsc.orgnih.gov |

| Infarct Volume | Significantly reduced. nih.govrsc.orgnih.gov | Inhibition of inflammatory and oxidative pathways. |

| Neuroinflammation | Decreased microglial activation; Reduced iNOS, IL-1β, COX-2, PGE2. nih.govfrontiersin.org | Inhibition of ROS/NF-κB pathway. nih.gov |